molecular formula C14H18FNO5 B3059258 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959583-93-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B3059258
CAS No.: 959583-93-8
M. Wt: 299.29 g/mol
InChI Key: DRVAGMJRKFOTGK-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAGMJRKFOTGK-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1F)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376145
Record name N-Boc-(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-93-8
Record name N-Boc-(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 3
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 4
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 6
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.